Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate
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Description
Synthesis Analysis
While specific synthesis methods for Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular formula of Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is C16H26NNaO5 .Scientific Research Applications
Synthesis Applications
- Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate has been utilized in the synthesis of various biologically active compounds, including intermediates for pharmaceuticals. For instance, its derivatives are crucial in the synthesis of vandetanib, a medication used for certain types of cancer treatment (Zhuang Wei et al., 2010).
Role in Chemical Research
- This compound plays a significant role in chemical research, especially in the development of novel synthetic methodologies. It has been used in the scale-up synthesis of cis-cyclobutane-1,3-dicarboxylic acid derivatives, highlighting its importance in continuous photo flow chemistry (T. Yamashita et al., 2019).
As a Building Block in Drug Development
- Its derivatives serve as key intermediates in drug development, aiding in the synthesis of compounds like CP-690550, a potent proteinkinase inhibitor (B. Hao et al., 2011).
Contribution to Material Science
- The compound and its derivatives are also instrumental in material science. They have been used in the design and synthesis of novel dendritic G-2 melamines with piperidine motifs, which are significant in the field of nanotechnology (Carmen Sacalis et al., 2019).
properties
IUPAC Name |
sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-5-11(6-10-16)20-15(12(17)18)7-4-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKMJJGBLOXSA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2(CCC2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24NNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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